4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide
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Overview
Description
4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes. By inhibiting these enzymes, the compound can exert its therapeutic effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-allyl-4-methylbenzenesulfonamide: Similar in structure but with an allyl group instead of the furan ring.
4-methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide: Contains an iodine atom, making it distinct in terms of reactivity and applications.
Properties
IUPAC Name |
4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-10-3-7-13(8-4-10)19(16,17)15-14-9-12-6-5-11(2)18-12/h3-9,15H,1-2H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGYBNOHWYJCSA-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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